![molecular formula C16H14N4OS B2578128 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 2034288-54-3](/img/structure/B2578128.png)
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar 1H-1,2,3-triazole analogs has been accomplished using various methods. One such method involves “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The starting material undergoes Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecular structure of 1H-1,2,3-triazole compounds is characterized by the presence of a five-membered ring containing two nitrogen atoms and three carbon atoms . The presence of polar groups at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Chemical Reactions Analysis
The chemical reactions involving 1H-1,2,3-triazole compounds are diverse. They have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The loss of hydrogen bond donor/acceptor group at triazole substituted aryl group makes the molecule less active .Mechanism of Action
Mode of action
1,2,3-triazoles are known to form hydrogen bonds with their targets, which can lead to changes in the target’s function . Azetidines can also interact with their targets in various ways, depending on their substitution pattern.
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Both 1,2,3-triazoles and azetidines are found in a variety of biologically active compounds, suggesting that they could potentially interact with a wide range of biochemical pathways .
Pharmacokinetics
1,2,3-triazoles are generally considered to have good pharmacokinetic properties, including good metabolic stability and bioavailability . Azetidines, due to their strained ring structure, can have variable pharmacokinetic properties depending on their substitution pattern.
Advantages and Limitations for Lab Experiments
One advantage of using (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone in lab experiments is that it is relatively easy to synthesize using the CuAAC reaction. It also has a high degree of selectivity and potency, which makes it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize for specific applications.
Future Directions
There are several future directions for research on (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone. One direction is to further study its potential as an anti-cancer agent, including testing its efficacy in animal models and developing derivatives that could be more effective. Another direction is to investigate its potential as a treatment for other diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and optimize it for specific applications.
Synthesis Methods
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide and an alkyne in the presence of a copper catalyst to form a triazole ring. This triazole ring is then reacted with an azetidine ring and a thiophene ring to form the final compound.
Scientific Research Applications
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone has been studied for its potential applications in scientific research, specifically in the field of medicinal chemistry. It has been shown to have potential as an anti-cancer agent, as well as a potential treatment for other diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(4-thiophen-3-ylphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-16(19-9-15(10-19)20-7-6-17-18-20)13-3-1-12(2-4-13)14-5-8-22-11-14/h1-8,11,15H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUFMSSFFXMWMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.